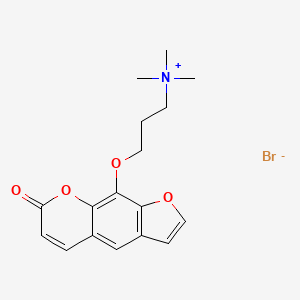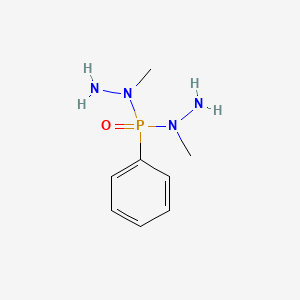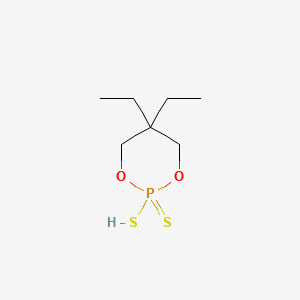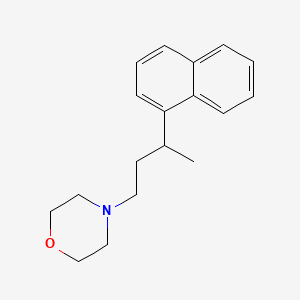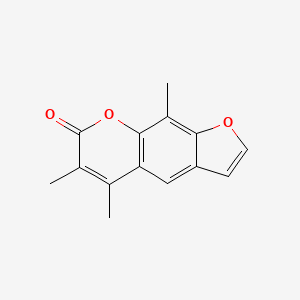
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- is a complex organic compound with a unique structure that includes a furobenzopyran ring system
Méthodes De Préparation
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the furobenzopyran core, followed by the introduction of methyl groups at the 5, 6, and 9 positions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, where reagents like halogens or nitrating agents can introduce new functional groups.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- can be compared with other similar compounds such as:
Bergapten (7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-): Known for its use in phototherapy for skin disorders.
Heraclenin (7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-): Studied for its potential anti-inflammatory properties.
Isopimpinellin (7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-): Known for its presence in certain plants and potential health benefits.
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5,6,9-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
15912-93-3 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
5,6,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-7-8(2)14(15)17-13-9(3)12-10(4-5-16-12)6-11(7)13/h4-6H,1-3H3 |
Clé InChI |
OBBNHWAIDHAZOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=C3C=COC3=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


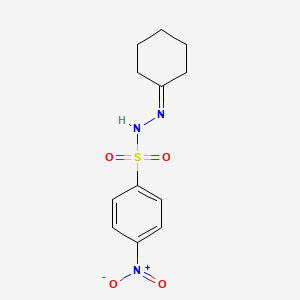
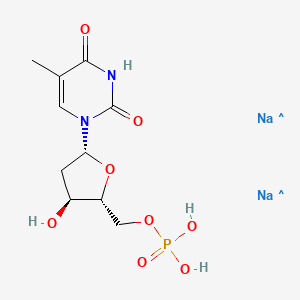
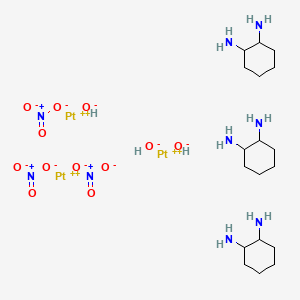
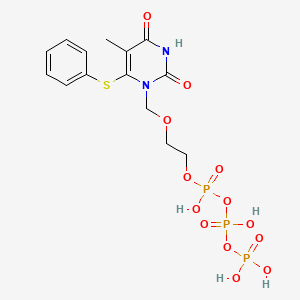
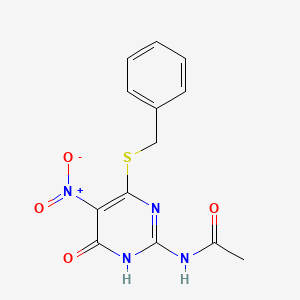
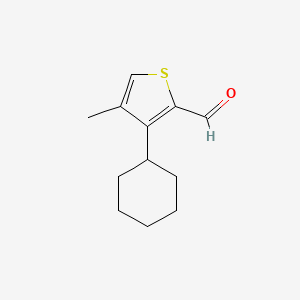
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
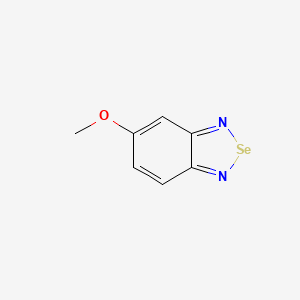
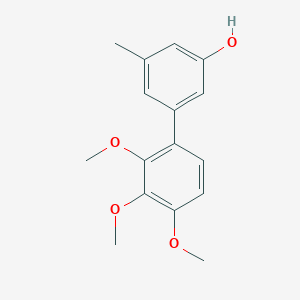
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
